1-(2-Methoxyethyl)piperidin-4-one
Overview
Description
Scientific Research Applications
Conformational and Biological Investigations
- Design and Synthesis for Pharmacological Effect : A research program aimed at studying piperidin-4-ones, including derivatives like 1-(2-Methoxyethyl)piperidin-4-one, focuses on synthesizing compounds with efficient pharmacological effects. These compounds are synthesized and characterized by various spectral techniques, including IR, NMR, and mass spectra. They demonstrate preferences for certain conformations and are tested for antibacterial and antioxidant activities, highlighting their potential in pharmacological research (Mohanraj & Ponnuswamy, 2017).
Chemical Characterization and Stereochemistry
- Synthesis and Characterisation : N-formyl derivatives of piperidin-4-ones, similar to this compound, have been synthesized and characterized. These derivatives exhibit a unique conformational equilibrium and stereodynamics, which are crucial for understanding their chemical properties and potential applications (Sakthivel & Ponnuswamy, 2014).
Electrochemical Oxidation
- Indirect Electrochemical Oxidation : Research on indirect electrochemical oxidation of piperidin-4-ones, including 1-N-substituted derivatives, highlights the potential of these compounds in chemical synthesis. The study explores the formation of specific products through this method, providing insights into novel synthetic pathways (Elinson et al., 2006).
Safety and Hazards
Future Directions
Piperidine derivatives, including “1-(2-Methoxyethyl)piperidin-4-one”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7-6-9-4-2-8(10)3-5-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBGCFOBLIWBSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33771-04-9 | |
Record name | 1-(2-methoxyethyl)piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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